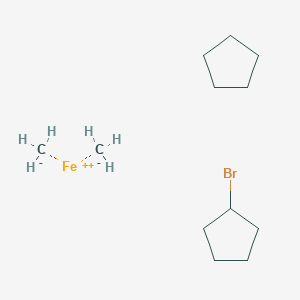
Bromocyclopentane;carbanide;cyclopentane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoferrocene is an organometallic compound with the chemical formula C10H9BrFe. It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a bromine atom. This compound is part of the halogenoferrocene family, which includes other derivatives like chloroferrocene and iodoferrocene. Bromoferrocene is particularly significant due to its reactivity and utility in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoferrocene can be synthesized through several methods. One common approach involves the bromination of ferrocene using bromine in the presence of a solvent like dichloromethane. This reaction is typically carried out at room temperature and results in the formation of mono-bromoferrocene .
Another method involves the reaction of stannylferrocenes with bromine. In this process, stannylferrocenes are reacted with bromine directly in dichloromethane, resulting in bromoferrocenes through a self-indicating titration reaction .
Industrial Production Methods: Industrial production of bromoferrocene often follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The removal of by-products, such as organotin compounds, is crucial in large-scale production to maintain the quality of bromoferrocene .
Chemical Reactions Analysis
Types of Reactions: Bromoferrocene undergoes various chemical reactions, including:
Substitution Reactions: Bromoferrocene can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: Bromoferrocene can be oxidized to form ferricenium ions, which are useful intermediates in electrochemical studies.
Coupling Reactions: It is also involved in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Lithium reagents, such as n-butyllithium, are commonly used.
Oxidation: Oxidizing agents like ferric chloride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products:
Lithioferrocenes: Formed from nucleophilic substitution.
Ferricenium Ions: Result from oxidation.
Coupled Products: Formed from coupling reactions with boronic acids.
Scientific Research Applications
Bromoferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bromoferrocene involves its ability to undergo various chemical transformations due to the presence of the bromine atom. The bromine atom can be easily replaced by other functional groups, making bromoferrocene a versatile intermediate in organic synthesis. The ferrocene core provides stability and unique electronic properties, which are exploited in various applications .
Comparison with Similar Compounds
- Chloroferrocene (C10H9ClFe)
- Iodoferrocene (C10H9IFe)
- Dibromoferrocene (C10H8Br2Fe)
Comparison:
- Reactivity: Bromoferrocene is more reactive than chloroferrocene but less reactive than iodoferrocene in nucleophilic substitution reactions .
- Applications: While all halogenoferrocenes are used in organic synthesis, bromoferrocene is particularly favored for coupling reactions due to its balanced reactivity and stability .
- Unique Properties: Bromoferrocene’s unique balance of reactivity and stability makes it a valuable intermediate in the synthesis of complex ferrocene derivatives .
Properties
Molecular Formula |
C12H25BrFe |
|---|---|
Molecular Weight |
305.08 g/mol |
IUPAC Name |
bromocyclopentane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C5H9Br.C5H10.2CH3.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;;;/h5H,1-4H2;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
QJMXUSQZAPSCKP-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)Br.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















